molecular formula C17H10Cl4N2O3 B3035407 [(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate CAS No. 320420-92-6

[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

Cat. No. B3035407
CAS RN: 320420-92-6
M. Wt: 432.1 g/mol
InChI Key: GPRHUVFJDICUPG-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate is a useful research compound. Its molecular formula is C17H10Cl4N2O3 and its molecular weight is 432.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has been involved in the stereoselective synthesis of derivatives exhibiting significant broad anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020).

Antimicrobial Activities

Studies have shown the synthesis of compounds related to this chemical structure, demonstrating good antimicrobial activities against test microorganisms, comparable with ampicillin (Demirbaş et al., 2010).

Anticonvulsant Activity

Research on 5,7-dibromoisatin semicarbazone derivatives, which are structurally related, indicates significant anticonvulsant effects with little or no neurotoxicity and minimal CNS depressant effect, suggesting potential for epilepsy treatment (Kumar et al., 2013).

Biological Imaging Applications

Fluorescent Zn(II) sensors based on similar structures have been synthesized, showing potential in biological imaging applications (Nolan et al., 2006).

Muscle Relaxant Activities

Studies on certain derivatives have shown promising muscle relaxant activities, indicating potential therapeutic applications in this domain (Sharma et al., 2013).

Herbicidal Activity

Research has been conducted on the herbicidal effects of related geometrical isomers on broadleaf weeds, demonstrating efficacy in agricultural applications (Hayashi & Kouji, 1990).

Farnesyl Protein Transferase Inhibition

Related compounds have been identified as potent inhibitors of farnesyl protein transferase, exhibiting significant antitumor effects and highlighting potential in cancer treatment (Venet et al., 2003).

properties

IUPAC Name

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O3/c18-10-3-1-9(2-4-10)8-23-13-6-5-11(19)7-12(13)14(16(23)24)22-26-17(25)15(20)21/h1-7,15H,8H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRHUVFJDICUPG-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)C(Cl)Cl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)C(Cl)Cl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
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[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Reactant of Route 3
Reactant of Route 3
[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Reactant of Route 4
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[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Reactant of Route 5
Reactant of Route 5
[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Reactant of Route 6
Reactant of Route 6
[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

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